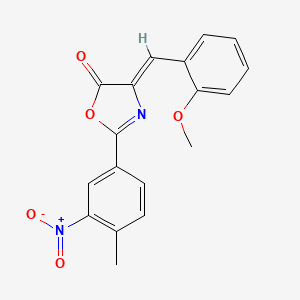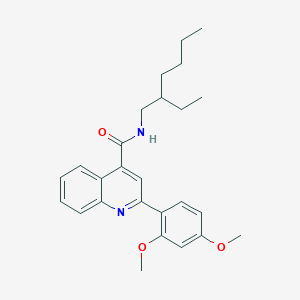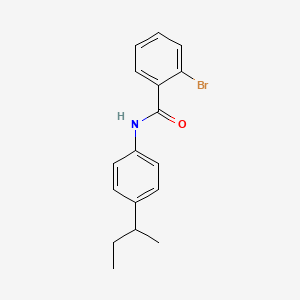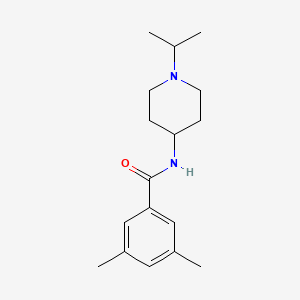
1-isobutyryl-4-(2-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyryl-4-(2-methylphenyl)piperazine, also known as IMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 1-isobutyryl-4-(2-methylphenyl)piperazine is not fully understood. However, it has been suggested that 1-isobutyryl-4-(2-methylphenyl)piperazine acts as a partial agonist at the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. It has also been suggested that 1-isobutyryl-4-(2-methylphenyl)piperazine inhibits the monoamine oxidase enzyme, which leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects:
1-isobutyryl-4-(2-methylphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine in the striatum, which is involved in the regulation of reward and motivation. 1-isobutyryl-4-(2-methylphenyl)piperazine has also been shown to increase the levels of norepinephrine and serotonin in the brain, which are involved in the regulation of mood and anxiety. These effects make 1-isobutyryl-4-(2-methylphenyl)piperazine a promising compound for the development of new drugs for the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
1-isobutyryl-4-(2-methylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It has also been shown to have high affinity for the dopamine D2 receptor and inhibitory effect on the monoamine oxidase enzyme. However, there are also limitations to the use of 1-isobutyryl-4-(2-methylphenyl)piperazine in lab experiments. It has a short half-life and is rapidly metabolized in the body. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the use of 1-isobutyryl-4-(2-methylphenyl)piperazine in scientific research. One direction is the development of new drugs for the treatment of psychiatric disorders such as depression and schizophrenia. Another direction is the investigation of the role of 1-isobutyryl-4-(2-methylphenyl)piperazine in the regulation of reward and motivation. Additionally, the potential use of 1-isobutyryl-4-(2-methylphenyl)piperazine in the treatment of neurodegenerative disorders such as Parkinson's disease is an area of interest for future research. Overall, 1-isobutyryl-4-(2-methylphenyl)piperazine has great potential for the development of new drugs and the advancement of scientific research in the field of neuroscience and pharmacology.
Synthesis Methods
1-isobutyryl-4-(2-methylphenyl)piperazine can be synthesized by reacting 1-bromo-3-methylbenzene with isobutyrylpiperazine in the presence of a palladium catalyst. This reaction leads to the formation of 1-isobutyryl-4-(2-methylphenyl)piperazine as the main product.
Scientific Research Applications
1-isobutyryl-4-(2-methylphenyl)piperazine has been used in various scientific research studies due to its potential applications in neuroscience and pharmacology. It has been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. 1-isobutyryl-4-(2-methylphenyl)piperazine has also been shown to have an inhibitory effect on the monoamine oxidase enzyme, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. These properties make 1-isobutyryl-4-(2-methylphenyl)piperazine a promising compound for the development of new drugs for the treatment of psychiatric disorders such as depression and schizophrenia.
properties
IUPAC Name |
2-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(2)15(18)17-10-8-16(9-11-17)14-7-5-4-6-13(14)3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQLLMPDDACUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B4967375.png)
![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4967385.png)
![N-benzyl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4967393.png)

![ethyl 3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4967409.png)

![N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4967419.png)
![4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4967431.png)

![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)



![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)